![molecular formula C25H26O6 B1244455 Brasimarin B](/img/structure/B1244455.png)
Brasimarin B
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Overview
Description
Brasimarin B is a natural product found in Calophyllum brasiliense with data available.
Scientific Research Applications
Cancer Chemoprevention Potential :
- Brasimarin B, a 4-substituted coumarin isolated from the stem bark of Calophyllum brasiliense, has been studied for its potential cancer chemopreventive properties. Specifically, the research focused on its inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells, suggesting potential cancer chemopreventive applications (Ito et al., 2003).
Mechanism of Action in Melanoma :
- A study on BRAF-mutant melanoma (though not directly on Brasimarin B) highlighted the significance of BRAF inhibitors in managing melanomas. This research is relevant in understanding the broader implications of targeting the BRAF pathway in cancer treatment (Bollag et al., 2010).
Clinical Trials and Drug Development Insights :
- Research on clinical trials involving BRAF inhibitors (related to the pathway potentially affected by Brasimarin B) provides insights into the development and efficacy of such drugs in treating conditions like Alzheimer's disease and malaria. This knowledge can be instrumental in understanding the clinical research process and regulatory aspects of drug development (Dal-Ré & Carné, 2013).
Role in Thyroid Cancer :
- BRAF mutations, part of the pathway that Brasimarin B might influence, play a significant role in thyroid cancer. Understanding these genetic alterations can provide insights into targeted therapies for thyroid cancer and other malignancies (Xing, 2005).
Dual Inhibition of SMO/BRAF :
- A study on flavonolignans from Silybum marianum, which have dual SMO/BRAF inhibition activity, can offer insights into the potential mechanisms and clinical significance of compounds like Brasimarin B in cancer therapy (Diukendjieva et al., 2020).
properties
Product Name |
Brasimarin B |
---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-hydroxy-2-(2-hydroxypropan-2-yl)-5-(2-methylbutanoyl)-9-phenyl-2,3-dihydrofuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C25H26O6/c1-5-13(2)21(27)20-22(28)16-11-17(25(3,4)29)30-23(16)19-15(12-18(26)31-24(19)20)14-9-7-6-8-10-14/h6-10,12-13,17,28-29H,5,11H2,1-4H3 |
InChI Key |
NSWHDVGYGYSKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=C2C(=C3C(=C1O)CC(O3)C(C)(C)O)C(=CC(=O)O2)C4=CC=CC=C4 |
synonyms |
brasimarin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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